

An In-Depth Technical Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate

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Compound of Interest

Compound Name: Methyl 1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B091893

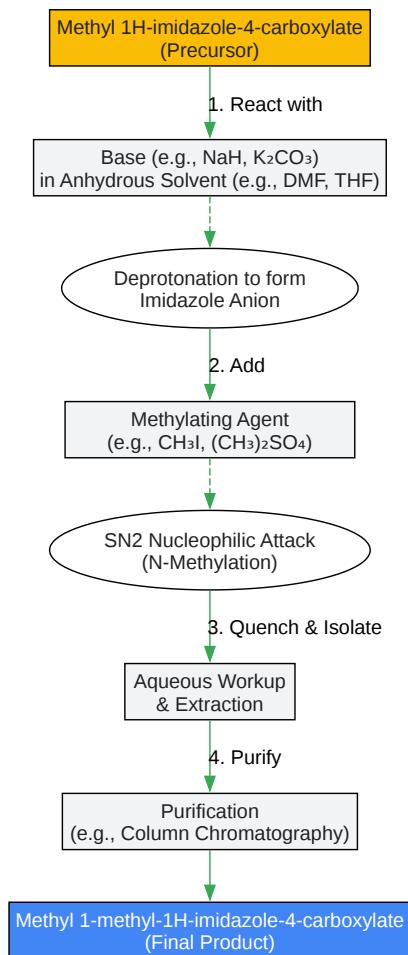
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Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on **Methyl 1-methyl-1H-imidazole-4-carboxylate**, a key heterocyclic building block. As a substituted imidazole, this compound is of significant interest in medicinal chemistry and materials science. The imidazole core is a "privileged structure" in pharmacology, present in numerous therapeutic agents and essential biological molecules like the amino acid histidine[1]. This document provides an in-depth examination of its chemical properties, synthesis, reactivity, and handling protocols, designed to empower researchers in leveraging this versatile intermediate for novel applications.

Molecular Structure and Physicochemical Profile

Methyl 1-methyl-1H-imidazole-4-carboxylate is a disubstituted imidazole featuring a methyl group at the N1 position and a methyl carboxylate group at the C4 position. This specific arrangement of functional groups dictates its reactivity, solubility, and potential for further chemical modification.

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Caption: Representative workflow for the synthesis of **Methyl 1-methyl-1H-imidazole-4-carboxylate**.

Reactivity and Stability: The compound is chemically stable under recommended storage conditions.^[2] However, its reactivity is governed by the functional groups present:

- Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 1-methyl-1H-imidazole-4-carboxylic acid. It can also undergo transesterification or amidation with suitable nucleophiles.
- Imidazole Ring: The imidazole ring is aromatic and generally stable, but can react under harsh conditions. The electron-withdrawing nature of the carboxylate group deactivates the ring towards electrophilic substitution compared to unsubstituted imidazole.

- Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these materials should be avoided to prevent vigorous reactions or decomposition. Hazardous decomposition products include nitrogen oxides (NO_x) and carbon oxides (CO, CO₂).[2]

Spectroscopic Characterization: A Protocol for Structural Verification

Accurate structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Protocol: ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of **Methyl 1-methyl-1H-imidazole-4-carboxylate**.

Materials & Equipment:

- Sample of **Methyl 1-methyl-1H-imidazole-4-carboxylate**
- Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz)
- Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)

Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample dissolves completely.
 - Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's proton signals. The concentration is chosen to provide a good signal-to-noise ratio without causing solubility issues or signal broadening.

- Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity, which is crucial for high-resolution spectra.
- Data Acquisition: Acquire a standard ^1H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of at least 2-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - Causality: A sufficient relaxation delay ensures that all protons have returned to equilibrium before the next pulse, allowing for accurate integration and quantification.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known value).

Expected Spectral Features: The ^1H NMR spectrum provides unambiguous evidence of the structure. The expected signals are:

- N-CH₃ Signal: A sharp singlet at approximately 3.7 ppm, integrating to 3 protons.[3]
- Ester O-CH₃ Signal: A sharp singlet, typically around 3.8 ppm, integrating to 3 protons.
- Imidazole Ring Protons (H-2 and H-5): Two singlets in the aromatic region (typically \sim 7.5-8.0 ppm), each integrating to 1 proton.[3][4] The exact chemical shifts can vary depending on the solvent used.

The absence of an N-H proton signal (which would appear as a very broad peak at higher chemical shifts) and the presence of the N-methyl singlet confirm successful N-alkylation.[3]

Safety, Handling, and Storage

Adherence to strict safety protocols is essential when working with any chemical intermediate.

Hazard Identification: According to GHS classifications, **Methyl 1-methyl-1H-imidazole-4-carboxylate** presents the following hazards:

- Skin Irritation (H315): Causes skin irritation.[5][6]
- Eye Irritation (H319): Causes serious eye irritation.[5][6]

- Respiratory Irritation (H335): May cause respiratory irritation.[5]
- Acute Toxicity (H302): May be harmful if swallowed.[5]

Recommended Handling Procedures:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][7] Ensure that eyewash stations and safety showers are readily accessible.[2][7]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear safety glasses with side shields or chemical goggles (compliant with EN 166).[2]
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2]
 - Body Protection: Wear a lab coat. For larger quantities or tasks with a high risk of splashing, additional protective clothing may be necessary.
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][6]

Storage Guidelines:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
- Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2]
- The compound is flammable and should be stored away from heat, sparks, and open flames. [8]

Applications in Drug Discovery and Materials Science

Methyl 1-methyl-1H-imidazole-4-carboxylate is not merely a laboratory chemical; it is a valuable intermediate for constructing more complex molecular architectures. Its utility stems from the versatile reactivity of its ester functional group and the inherent biological relevance of the imidazole scaffold.

- **Pharmaceutical Synthesis:** The imidazole ring system is a cornerstone of many pharmaceutical agents. This compound serves as a starting material for the synthesis of novel compounds targeting a wide range of therapeutic areas. For example, related imidazole-4-carboxamide derivatives are used to develop novel antibacterial compounds and are structurally related to anticancer agents like Dacarbazine.^[1] The 1,5-disubstituted imidazole-4-carboxylate motif is also explored for developing inhibitors of the HIV-1 integrase enzyme.^[9]
- **Building Block for Ligands:** The nitrogen atoms in the imidazole ring can coordinate with metal ions, making this compound and its derivatives useful for creating ligands in coordination chemistry and for the development of novel catalysts.

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